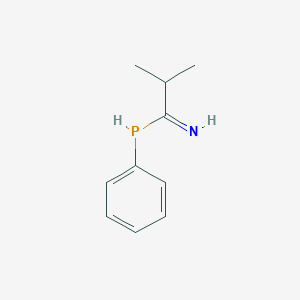
2-Methyl-1-(phenylphosphanyl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(phenylphosphanyl)propan-1-imine is an organic compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]
In this case, the primary amine is 2-Methyl-1-(phenylphosphanyl)propan-1-amine, and the carbonyl compound is an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(phenylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(phenylphosphanyl)propan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles or other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
2-Methyl-1-phenylpropan-1-amine: A related amine compound with similar applications.
N,N-Dimethylethanamine: Another amine with comparable reactivity.
Uniqueness
2-Methyl-1-(phenylphosphanyl)propan-1-imine is unique due to the presence of the phenylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis and materials science.
Properties
CAS No. |
89996-89-4 |
|---|---|
Molecular Formula |
C10H14NP |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-methyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C10H14NP/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
InChI Key |
FWCXGSYTEUTBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=N)PC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
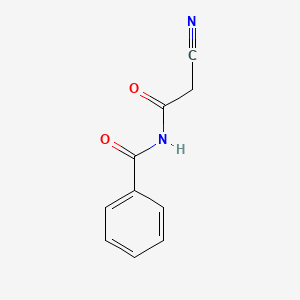
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
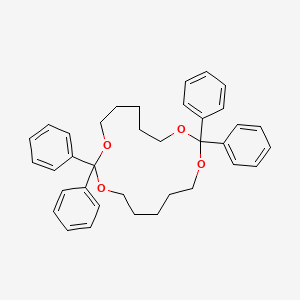
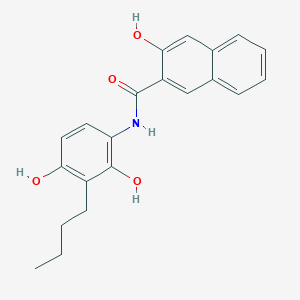

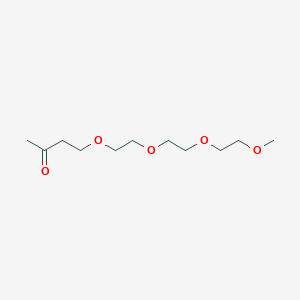
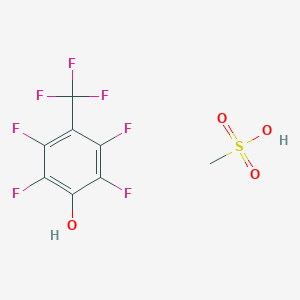

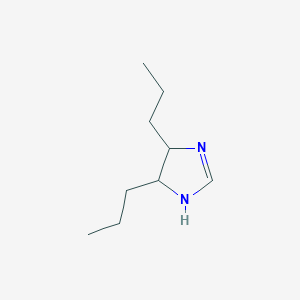
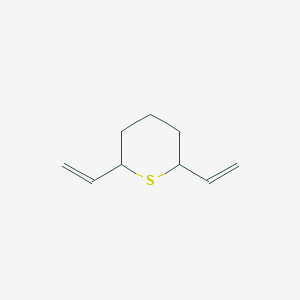
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
